Hexahydro-1H-spiro[pentalene-2,2'-[1,3]dioxolane]-5-carbonitrile
Description
Hexahydro-1H-spiro[pentalene-2,2'-[1,3]dioxolane]-5-carbonitrile is a spirocyclic compound featuring a fused pentalene core, a 1,3-dioxolane ring, and a nitrile group at position 3. Its unique architecture combines rigidity from the spiro system with reactivity from the nitrile moiety, making it a candidate for applications in medicinal chemistry and materials science. Synthetically, such compounds are often derived via cyclocondensation reactions involving aldehydes/ketones and diols, as demonstrated in the semi-synthesis of analogous dioxolane derivatives using phosphomolybdic acid catalysis .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
spiro[1,3-dioxolane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-2'-carbonitrile |
InChI |
InChI=1S/C11H15NO2/c12-7-8-3-9-5-11(6-10(9)4-8)13-1-2-14-11/h8-10H,1-6H2 |
InChI Key |
MCNDJAUXFFUJFC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)CC3CC(CC3C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-1H-spiro[pentalene-2,2’-[1,3]dioxolane]-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spiro structure. For instance, the use of strong acids or bases can promote the cyclization process, while solvents like dichloromethane or toluene may be employed to dissolve the reactants and control the reaction environment .
Industrial Production Methods
Industrial production of Hexahydro-1H-spiro[pentalene-2,2’-[1,3]dioxolane]-5-carbonitrile may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be utilized to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Hexahydro-1H-spiro[pentalene-2,2’-[1,3]dioxolane]-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
Hexahydro-1H-spiro[pentalene-2,2’-[1,3]dioxolane]-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of spiro compounds and their reactivity.
Biology: The compound can be used in the development of biologically active molecules, such as potential pharmaceuticals or agrochemicals.
Medicine: Research into its potential therapeutic applications includes exploring its activity as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of Hexahydro-1H-spiro[pentalene-2,2’-[1,3]dioxolane]-5-carbonitrile involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other biomolecules. The compound’s spiro structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of the target. The pathways involved in its mechanism of action depend on the specific application and target molecule .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues with Spiro-Dioxolane Frameworks
Tetrahydro-1'H-spiro[[1,3]dioxolane-2,2'-pentalen]-5'(3'H)-one (CAS: 606492-39-1) :
This analogue replaces the nitrile group with a ketone at position 4. The absence of the nitrile reduces electrophilicity but enhances stability under basic conditions. Safety data for this compound emphasize precautions against heat and ignition sources, suggesting higher thermal sensitivity compared to the nitrile derivative .- Spiro[indeno[1,2-b]quinoxaline[1,3]dithiine]-5’-carbonitrile: Replacing the dioxolane ring with a dithiine ring introduces sulfur atoms, altering electronic properties and enhancing antimicrobial activity. The nitrile group remains critical for binding to biological targets, as seen in its potent antifungal and antibacterial effects .
Table 1: Key Structural Differences
Functional Analogues with Nitrile Groups
1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile :
This pyrimidine-based nitrile exhibits strong IR absorption at 2188 cm⁻¹ (C≡N), comparable to the target compound. However, the presence of a nitro group (1380 cm⁻¹) and thione (1308 cm⁻¹) introduces additional redox and nucleophilic reactivity, which may limit stability in acidic environments .5-Chloro-1-methoxymethoxy-1H-pyrrole-2-carbonitrile : Used in peptide synthesis, this pyrrole nitrile demonstrates the versatility of nitriles in cross-coupling reactions. Its chloro substituent enhances electrophilicity but may complicate purification compared to the spiro-dioxolane derivative .
Biological Activity
Hexahydro-1H-spiro[pentalene-2,2'-[1,3]dioxolane]-5-carbonitrile (CAS No. 2089651-33-0) is a unique organic compound with a complex spirocyclic structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activities, including antibacterial and antifungal properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 193.25 g/mol. The compound features a spiro configuration that contributes to its unique biological properties.
Biological Activity Overview
Recent studies have highlighted the potential of this compound as an antibacterial and antifungal agent. The following sections delve into specific findings related to these activities.
Antibacterial Activity
Research has demonstrated that derivatives of dioxolanes exhibit significant antibacterial properties. A study published in Molecules tested various 1,3-dioxolane derivatives against multiple bacterial strains, including:
-
Gram-positive bacteria :
- Staphylococcus aureus
- Staphylococcus epidermidis
- Enterococcus faecalis
-
Gram-negative bacteria :
- Pseudomonas aeruginosa
- Escherichia coli
- Klebsiella pneumoniae
- Proteus mirabilis
The results indicated that several compounds exhibited minimum inhibitory concentration (MIC) values ranging from 625 µg/mL to 1250 µg/mL against S. aureus and S. epidermidis, demonstrating their potential as effective antibacterial agents .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound 4 | S. aureus | 625 |
| Compound 6 | S. epidermidis | 1250 |
| Compound 7 | P. aeruginosa | Not Active |
Antifungal Activity
In addition to antibacterial properties, this compound has shown promising antifungal activity against Candida albicans. The study reported that most tested compounds exhibited significant antifungal effects with MIC values around 312.5 µg/mL .
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| Compound 1 | C. albicans | Not Active |
| Compound 4 | C. albicans | 312.5 |
Case Studies and Research Findings
A notable case study involved the synthesis and biological evaluation of several dioxolane derivatives, including the target compound. The study utilized a catalytic approach that resulted in high yields and enantiomeric purity of the synthesized compounds. The biological assays conducted revealed that while some derivatives were inactive against certain bacterial strains, others demonstrated robust activity against both Gram-positive and Gram-negative bacteria as well as fungi.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
